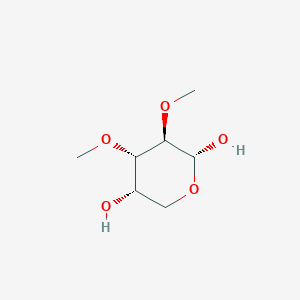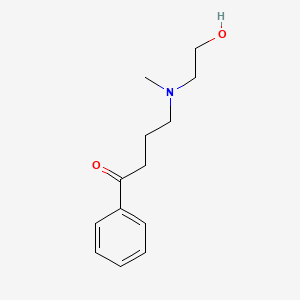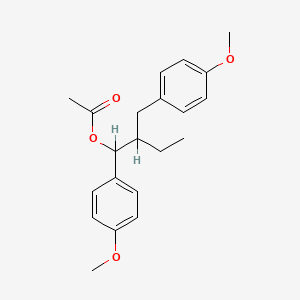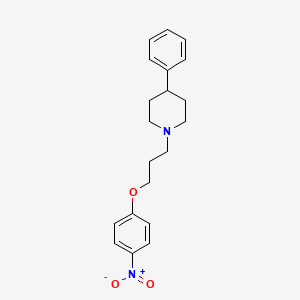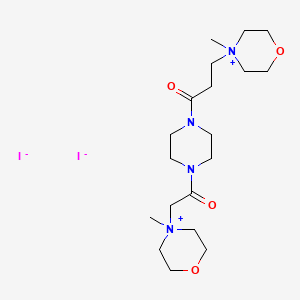
Benzenesulfonamide, 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonamide, 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves multiple steps, including the introduction of various functional groups. One common method involves the reaction of a benzenesulfonyl chloride with an amine to form the sulfonamide. The specific synthesis of this compound may involve the following steps:
Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzenesulfonic acid with thionyl chloride.
Introduction of the amino group: The benzenesulfonyl chloride is then reacted with an appropriate amine to introduce the amino group.
Addition of the butylamino group: This step involves the reaction of the intermediate with butylamine.
Incorporation of the methoxy group:
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Benzenesulfonamide, 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
科学研究应用
Benzenesulfonamide derivatives have been extensively studied for their applications in various fields:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role as enzyme inhibitors, particularly carbonic anhydrase inhibitors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of benzenesulfonamide derivatives often involves the inhibition of enzymes such as carbonic anhydrase. This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. The molecular targets and pathways involved can vary depending on the specific structure of the compound and its intended application.
相似化合物的比较
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, 4-methyl-
- 4-(2-Aminoethyl)benzenesulfonamide
Uniqueness
The uniqueness of benzenesulfonamide, 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy- lies in its specific functional groups, which contribute to its distinct chemical properties and potential applications. The presence of the butylamino group, in particular, may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
81514-38-7 |
|---|---|
分子式 |
C20H27ClN4O6S2 |
分子量 |
519.0 g/mol |
IUPAC 名称 |
1-[4-[2-[(4-amino-5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-butylurea |
InChI |
InChI=1S/C20H27ClN4O6S2/c1-3-4-10-23-20(26)25-32(27,28)15-7-5-14(6-8-15)9-11-24-33(29,30)19-12-16(21)17(22)13-18(19)31-2/h5-8,12-13,24H,3-4,9-11,22H2,1-2H3,(H2,23,25,26) |
InChI 键 |
QEECIBVDAYISKP-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B12713874.png)

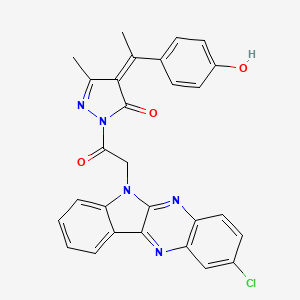
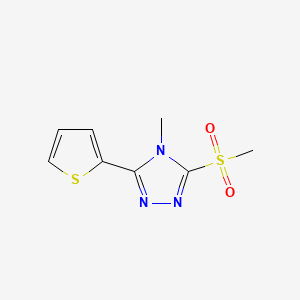

![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)
